molecular formula C17H17N5O4S B2503312 ethyl 2-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 905765-25-5

ethyl 2-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No. B2503312
CAS RN: 905765-25-5
M. Wt: 387.41
InChI Key: WLYXNFFJROJUON-UHFFFAOYSA-N
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Description

Compounds with structures similar to the one you provided, such as 1,3,4-thiadiazoles and furan derivatives, are known to have a wide range of biological activities . They are often used in drug discovery due to their potential pharmacological properties .


Molecular Structure Analysis

The molecular structure of similar compounds often contains orthogonal functional groups, which makes them key intermediates for subsequent transformations .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the use of catalysts. For example, the synthesis of 1,3,4-thiadiazoles often involves the use of a catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, the compound “Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate” has a molecular weight of 254.26 .

Scientific Research Applications

Chemistry of sym-tetrazine

  • The study by Postovskii et al. (1977) outlines the synthesis and chemical properties of compounds related to triazoles, which shares a structural motif with the specified compound. This research contributes to the understanding of the chemical behavior and potential reactivity of similar compounds in organic synthesis and material science applications Postovskii et al., 1977.

Antimicrobial and Antioxidant Activities

  • Sokmen et al. (2014) investigated the synthesis, antibacterial, antiurease, and antioxidant activities of 1,2,4-triazole derivatives, highlighting the potential use of similar structures in pharmaceutical and biological research. This indicates the possibility of exploring ethyl 2-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate for similar applications Sokmen et al., 2014.

Synthesis and Antimicrobial Study

  • El-Shehry et al. (2020) focused on the synthesis and antimicrobial study of new fused triazine derivatives. Their work suggests the broad potential of triazine-based compounds in developing antimicrobial agents, implying that the compound could be researched for similar uses El-Shehry et al., 2020.

Metal-free Synthesis in Aqueous Medium

  • Kumar et al. (2017) developed a metal-free method for synthesizing polysubstituted pyrrole derivatives, demonstrating innovative approaches in green chemistry. This emphasizes the potential for eco-friendly synthesis methods for complex molecules, including the one specified Kumar et al., 2017.

Mechanism of Action

The mechanism of action of similar compounds often involves their interaction with biological targets. For example, some 1,3,4-thiadiazoles can act as carbonic anhydrase inhibitors .

Future Directions

The future directions of research on similar compounds often involve exploring their potential pharmacological properties and improving their synthesis processes .

properties

IUPAC Name

ethyl 2-[[2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4S/c1-2-25-16(24)11-6-3-4-7-12(11)19-14(23)10-27-17-21-20-15(22(17)18)13-8-5-9-26-13/h3-9H,2,10,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYXNFFJROJUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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